8-Hydroxyquinolinium hydrogen sulfate
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Overview
Description
8-Hydroxyquinolinium hydrogen sulfate is a compound derived from 8-hydroxyquinoline, an organic compound known for its chelating properties. This compound is formed by the reaction of 8-hydroxyquinoline with sulfuric acid, resulting in a salt that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinolinium hydrogen sulfate typically involves the reaction of 8-hydroxyquinoline with sulfuric acid. The process can be summarized as follows:
Starting Material: 8-Hydroxyquinoline.
Reagent: Concentrated sulfuric acid.
Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves:
Large-scale Reaction Vessels: To handle the exothermic nature of the reaction.
Purification Steps: Including filtration and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinolinium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and nitrating agents.
Major Products Formed:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
8-Hydroxyquinolinium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and as a stabilizer for hydrogen peroxide in cosmetic products .
Mechanism of Action
The mechanism of action of 8-hydroxyquinolinium hydrogen sulfate involves its ability to chelate metal ions. This chelation process disrupts metal-dependent biological processes, leading to:
Enzyme Inhibition: By binding to metal ions in the active sites of enzymes.
Disruption of Metal Homeostasis: Affecting cellular processes that rely on metal ions.
Fluorescent Properties: The compound’s ability to form fluorescent complexes with metal ions makes it useful in imaging applications
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chelating abilities.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness: 8-Hydroxyquinolinium hydrogen sulfate stands out due to its specific sulfate salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
hydrogen sulfate;quinolin-1-ium-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMAIRJPMUAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[NH+]=CC=C2.OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1130-05-8 |
Source
|
Details | Compound: 8-Quinolinol, sulfate (1:1) | |
Record name | 8-Quinolinol, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1130-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 |
Source
|
Record name | Hydroxyquinoline sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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